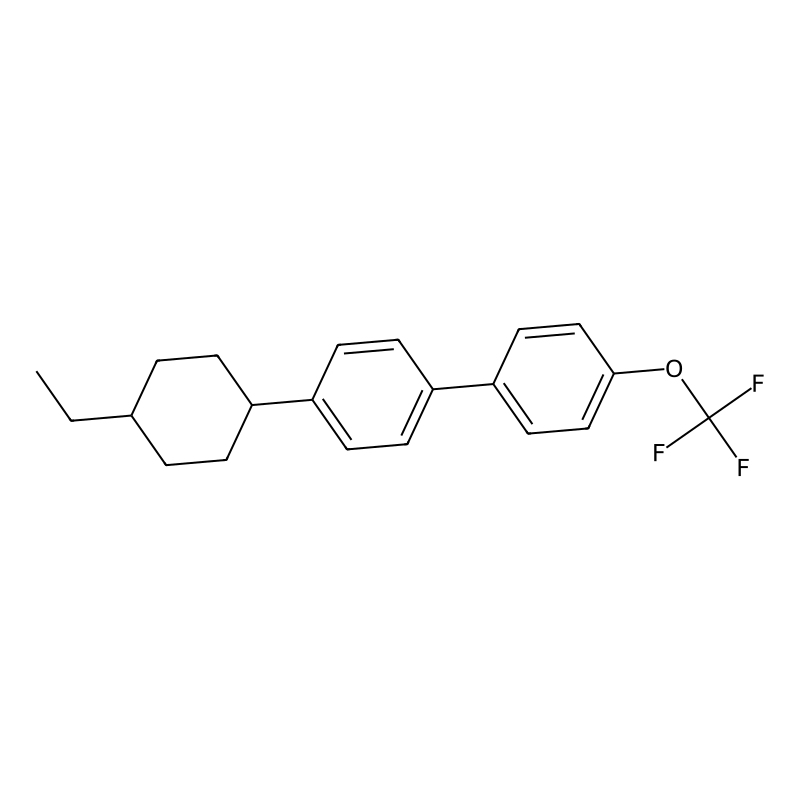1-(4-Ethylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(4-Ethylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene is an organic compound characterized by its complex molecular structure, which includes a trifluoromethoxy group and an ethylcyclohexyl moiety. Its molecular formula is , and it has a molecular weight of approximately 368.41 g/mol. The compound's structure features a central benzene ring substituted with both a 4-ethylcyclohexyl group and a 4-(trifluoromethoxy)phenyl group, contributing to its unique chemical properties and potential applications in various fields, particularly in liquid crystal technology and organic synthesis .
- Nucleophilic Substitution Reactions: The trifluoromethoxy group can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of various derivatives.
- Electrophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoromethoxy group can facilitate electrophilic substitution reactions on the aromatic ring.
- Reduction Reactions: The compound can be reduced to yield different alkylated derivatives, enhancing its utility in organic synthesis .
Several synthesis methods have been reported for 1-(4-Ethylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene:
- Direct Coupling Reactions: This method involves the coupling of 4-ethylcyclohexylbenzene with a trifluoromethoxy-substituted phenol using coupling agents such as palladium catalysts.
- Multi-step Synthesis: A more complex route may involve the synthesis of intermediate compounds that are subsequently reacted to form the final product. For example, starting from commercially available precursors, various functional groups can be introduced through selective reactions .
1-(4-Ethylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene has several promising applications:
- Liquid Crystal Displays: Due to its unique structural properties, it is used as a liquid crystal monomer in the manufacture of liquid crystal displays (LCDs).
- Organic Electronics: The compound may serve as an intermediate in the synthesis of organic semiconductors and other electronic materials.
- Pharmaceutical Development: Its structural characteristics make it a candidate for further exploration in drug development and medicinal chemistry .
Interaction studies involving 1-(4-Ethylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene focus on its reactivity with various biological targets. While specific data is limited, compounds with similar trifluoromethoxy substitutions have shown interactions with enzymes and receptors, influencing their pharmacokinetic properties. Further research is needed to elucidate the specific interactions and mechanisms of action related to this compound .
Several compounds share structural similarities with 1-(4-Ethylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene | Structure | Contains a bromomethyl group; used in nucleophilic substitution reactions. |
| 1-(Chloromethyl)-4-(4-ethylcyclohexyl)benzene | Structure | Similar structure; contains a chloromethyl group instead of bromine. |
| 1-[2-Fluoro-4-(trifluoromethoxy)phenyl]-2-methylpropane | - | Contains fluorinated groups; potential applications in pharmaceuticals. |
Uniqueness: The unique combination of a trifluoromethoxy group and an ethylcyclohexyl moiety distinguishes 1-(4-Ethylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene from its analogs, imparting distinct reactivity patterns and potential applications in advanced materials and drug development .








